N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

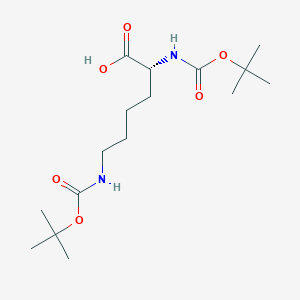

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428555 | |

| Record name | BOC-D-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65360-27-2 | |

| Record name | BOC-D-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine chemical properties

An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

Introduction

This compound, also known as Boc-D-Lys(Boc)-OH, is a derivative of the amino acid D-lysine where both the alpha (Nα) and epsilon (Nε) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection makes it a valuable building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry and drug development. The Boc protecting groups prevent unwanted side reactions at the amino functionalities, allowing for controlled and specific peptide chain elongation.[1] They are stable under a variety of reaction conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA).[2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and common workflows involving this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 65360-27-2 | [3][4][5] |

| Molecular Formula | C16H30N2O6 | [3][5] |

| Molecular Weight | 346.42 g/mol | [3][4][5] |

| Appearance | Colorless to off-white solid-liquid mixture | [4][5] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Boiling Point | 514.4 ± 45.0 °C at 760 mmHg | [3][5] |

| Flash Point | 264.9 ± 28.7 °C | [3] |

| pKa | 3.99 ± 0.21 (Predicted) | [5] |

| LogP | 2.52 | [3] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance) | [4] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research.

Synthesis of Boc-Protected Lysine

A general method for the synthesis of N,N-bis-Boc protected lysine involves the reaction of lysine with di-tert-butyl dicarbonate ((Boc)2O). The following protocol is adapted from a synthesis using L-lysine hydrochloride.[2]

Materials:

-

Lysine hydrochloride

-

Sodium bicarbonate (NaHCO3)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve lysine hydrochloride and sodium bicarbonate in deionized water.

-

Cool the solution in an ice-water bath.

-

Add a solution of (Boc)2O in dioxane dropwise to the cooled lysine solution with constant stirring.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)2O.

-

Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous MgSO4 for 12 hours.

-

Concentrate the solution under vacuum to obtain the product as a white solid.[2] A typical yield for this type of reaction is around 85%.[2]

Use in Peptide Dendron Synthesis

N2,N6-Bis(tert-butoxycarbonyl)-lysine is a key reagent in the divergent synthesis of poly(L-lysine) dendrons.[2] The protocol below describes the coupling reaction to form a first-generation (G1) dendron.[2]

Materials:

-

Core molecule (e.g., propargylamine)

-

Boc-Lys(Boc)-OH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBT)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH2Cl2)

-

Saturated solutions of NaHCO3, NaHSO4, and NaCl

Procedure:

-

In a flask under a nitrogen atmosphere, combine the core molecule, Boc-Lys(Boc)-OH, EDC, and HOBT in CH2Cl2.[2][6]

-

Stir the reaction in an ice-water bath for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 24 hours.[2]

-

Wash the solution sequentially with saturated NaHCO3, NaHSO4, and NaCl solutions (twice each).[2]

-

Dry the organic phase, concentrate it, and purify the product using column chromatography.[2]

Deprotection of Boc Groups

The removal of the Boc protecting groups is a critical step to expose the free amino groups for subsequent reactions. This is typically achieved under acidic conditions.[2]

Materials:

-

Boc-protected compound

-

Dichloromethane (CH2Cl2)

-

Trifluoroacetic acid (TFA)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in a 1:1 mixture of CH2Cl2 and TFA.[2]

-

Allow the reaction to proceed for 4 hours at room temperature.[2]

-

Remove the CH2Cl2 and TFA under vacuum.

-

Precipitate the deprotected product by adding anhydrous diethyl ether and stirring for 4 hours.[2]

-

Remove the diethyl ether to obtain the final product as a powder.[2]

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound.

Caption: General workflow for the synthesis of N2,N6-Bis(Boc)-D-lysine.

Caption: Workflow for first-generation dendron synthesis using Boc-Lys(Boc)-OH.

Caption: Logical steps for the acid-catalyzed deprotection of Boc groups.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Pure Form: For long-term storage, the pure compound should be kept at -20°C, where it is stable for up to 3 years.[4] It can also be stored at 4°C for up to 2 years.[4] The compound should be sealed in a dry environment.[5]

-

In Solvent: When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4]

Conclusion

This compound is an indispensable reagent for researchers and scientists in the field of peptide chemistry and drug discovery. Its well-defined chemical properties, coupled with established protocols for its synthesis, application, and deprotection, facilitate the creation of complex peptides and other macromolecules with high precision. The dual Boc protection offers excellent stability and allows for strategic, controlled deprotection, making it a cornerstone for advanced synthetic applications.

References

An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

CAS Number: 65360-27-2

This technical guide provides a comprehensive overview of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role as a building block in the synthesis of peptides and other complex molecules.

Physicochemical and Spectroscopic Data

This compound, also known as Boc-D-Lys(Boc)-OH, is a derivative of the amino acid D-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection makes it a valuable component in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), by preventing unwanted side reactions at the lysine side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65360-27-2 | [1][2] |

| Molecular Formula | C16H30N2O6 | [1][3] |

| Molecular Weight | 346.42 g/mol | [1][3] |

| Appearance | Colorless to off-white solid-liquid mixture | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 514.4 ± 45.0 °C at 760 mmHg | [1] |

| Flash Point | 264.9 ± 28.7 °C | [1] |

| Purity | ≥95.0% | [3] |

| Optical Rotation | +3.4° (c=1.00 g/100ml , MEOH) | [3] |

Table 2: Storage and Handling

| Condition | Duration |

| Pure Form at -20°C | 3 years |

| Pure Form at 4°C | 2 years |

| In Solvent at -80°C | 6 months |

| In Solvent at -20°C | 1 month |

| [Source: MedChemExpress Certificate of Analysis][3] |

Experimental Protocols

Synthesis of this compound

The following protocol, adapted from the synthesis of the L-enantiomer, describes a common method for preparing Boc-D-Lys(Boc)-OH.[1]

Materials:

-

D-lysine hydrochloride

-

Sodium bicarbonate (NaHCO3)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve D-lysine hydrochloride and a molar excess of sodium bicarbonate in deionized water in a flask and cool the mixture in an ice-water bath.

-

Separately, dissolve Di-tert-butyl dicarbonate (approximately 3 molar equivalents to the lysine) in dioxane.

-

Add the (Boc)2O solution dropwise to the stirring lysine solution.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)2O and other nonpolar impurities.

-

Carefully adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.

-

Filter off the drying agent and concentrate the organic phase under vacuum to yield the product, typically as a white solid.

Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Lys(Boc)-OH is primarily used as a monomer in the synthesis of peptides. The Boc protecting groups are stable under the basic conditions used for Fmoc deprotection, making it suitable for Fmoc-based SPPS strategies where a Boc-protected lysine is desired. However, it is most commonly associated with Boc-based SPPS.

General Boc-SPPS Cycle:

-

Resin Preparation: The synthesis begins with a resin support, often a Merrifield or PAM resin, to which the first amino acid is attached.

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to free the amine for the next coupling step.

-

Coupling: The next Boc-protected amino acid (such as Boc-D-Lys(Boc)-OH) is activated and coupled to the N-terminus of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired sequence.

-

Cleavage: Once the peptide is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups (including the Boc on the lysine side chain) are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

References

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, a key derivative of the amino acid D-lysine, serves as a fundamental building block in the synthesis of complex peptides and other specialized organic molecules. The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on both the alpha (Nα) and epsilon (Nε) amino groups allows for precise control during chemical synthesis, making it an invaluable tool in pharmaceutical research and development. This technical guide provides an in-depth analysis of its molecular properties, synthesis, and its role in broader biological contexts.

Core Molecular Data

The fundamental quantitative data for this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 346.42 g/mol | [1] |

| Chemical Formula | C₁₆H₃₀N₂O₆ | [1] |

Molecular Weight Breakdown

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation based on the chemical formula C₁₆H₃₀N₂O₆ is detailed in the following table.

| Element | Symbol | Atomic Weight (amu) | Count | Total Atomic Weight (amu) |

| Carbon | C | ~12.011 | 16 | 192.176 |

| Hydrogen | H | ~1.008 | 30 | 30.240 |

| Nitrogen | N | ~14.007 | 2 | 28.014 |

| Oxygen | O | ~15.999 | 6 | 95.994 |

| Total | 346.424 |

Chemical Structure and Synthesis

The structure of this compound features a D-lysine core with both amino groups protected by Boc groups. This dual protection is crucial for preventing unwanted side reactions during peptide synthesis.

Experimental Protocols

The following is a representative protocol for the synthesis and purification of N2,N6-Bis(tert-butoxycarbonyl)-lysine. While this specific protocol is for the L-enantiomer, the chemical principles and procedures are directly applicable to the synthesis of the D-enantiomer.[2]

Synthesis of this compound

Materials:

-

D-Lysine Hydrochloride

-

Sodium Bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized Water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium Sulfate (MgSO₄)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve D-Lysine Hydrochloride and Sodium Bicarbonate in deionized water in a flask and cool the mixture in an ice-water bath.

-

Separately, dissolve Di-tert-butyl dicarbonate in dioxane.

-

Add the (Boc)₂O solution dropwise to the cooled lysine solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)₂O.

-

Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

-

Extract the product from the acidified aqueous solution three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.

-

Filter the drying agent and concentrate the organic phase under vacuum to yield the final product.

Purification and Characterization

The crude product can be further purified by column chromatography.[2] The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can be used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[3]

Role in Signaling Pathways and Drug Development

While this compound itself is a synthetic intermediate and not directly involved in biological signaling, the core molecule, lysine, and its derivatives play crucial roles in various cellular processes.

Lysine residues within proteins are subject to a variety of post-translational modifications, such as methylation, acetylation, and ubiquitination. These modifications are critical for regulating enzyme activity, gene expression, and protein stability, thereby impacting numerous biological pathways. Lysine also serves as a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism.[4]

The use of Boc-protected amino acids, such as this compound, is fundamental in the field of drug development, particularly in solid-phase peptide synthesis (SPPS).[5][] The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[5][7] This allows for the stepwise and controlled assembly of peptide chains, which is essential for the synthesis of peptide-based therapeutics.[]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | SIELC Technologies [sielc.com]

- 4. [PDF] Lysine: biosynthesis, catabolism and roles | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 7. chempep.com [chempep.com]

An In-depth Technical Guide to Boc-D-Lys(Boc)-OH: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nε-bis(tert-butoxycarbonyl)-D-lysine, commonly known as Boc-D-Lys(Boc)-OH. This derivative of the amino acid D-lysine is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis for drug discovery and development. Its dual protecting groups allow for selective chemical manipulations, making it an invaluable tool for constructing complex peptide structures.

Chemical Structure and Properties

Boc-D-Lys(Boc)-OH is a D-lysine derivative where both the alpha-amino group (Nα) and the epsilon-amino group (Nε) of the side chain are protected by a tert-butoxycarbonyl (Boc) group. This protection strategy prevents unwanted side reactions at these amino groups during chemical synthesis.

The chemical structure is as follows:

Caption: Chemical structure of Boc-D-Lys(Boc)-OH.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2483-46-7 | [1] |

| Molecular Formula | C16H30N2O6 | [1] |

| Molecular Weight | 346.42 g/mol | [1] |

| Appearance | White solid | [2] |

| Storage Temperature | 2-8°C |

Synthesis of Boc-D-Lys(Boc)-OH

The most common and efficient method for the synthesis of Boc-D-Lys(Boc)-OH involves the reaction of D-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. The Boc anhydride serves as the source of the Boc protecting groups.[1][2]

Logical Workflow for Synthesis

The synthesis follows a straightforward logical progression from starting materials to the final protected amino acid.

References

N2,N6-di-Boc-D-lysine: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the core physical characteristics of N2,N6-di-Boc-D-lysine, a crucial building block for researchers, scientists, and professionals in drug development and peptide synthesis.

Core Physical Characteristics

N2,N6-di-Boc-D-lysine, a derivative of the amino acid D-lysine with both the alpha and epsilon amino groups protected by tert-butoxycarbonyl (Boc) groups, is a key reagent in solid-phase peptide synthesis and medicinal chemistry. Its physical properties are fundamental to its handling, storage, and reactivity in synthetic protocols.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of N2,N6-di-Boc-D-lysine and its L-isomer counterpart for comparative analysis.

| Property | Value | Notes |

| Molecular Formula | C16H30N2O6 | |

| Molecular Weight | 346.42 g/mol | |

| Appearance | White solid | Based on the L-isomer[1]. |

| Melting Point | Not available | Data for the di-Boc protected D-lysine is not readily available. For comparison, Nα-Boc-D-lysine has a melting point of 195-212 °C[2]. The related Nalpha,Nepsilon-Di-Boc-L-lysine N-succinimidyl ester has a melting point of 184°C[3]. |

| Optical Rotation | Expected to be approx. +2.75° to +3.75° | The L-isomer, Nalpha,Nepsilon-Di-Boc-L-lysine, has a specific rotation of -2.75° to -3.75° (c=5 in methanol)[1]. The D-isomer is expected to have a similar magnitude with a positive sign. |

| Solubility | Soluble in many organic solvents | The L-isomer is described as a clear oil in some preparations, suggesting solubility in solvents like ethyl acetate[4]. The related Nalpha,Nepsilon-Di-Boc-L-lysine N-succinimidyl ester is slightly soluble in water[3]. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N2,N6-di-Boc-D-lysine are critical for its effective use.

Synthesis and Purification of N2,N6-di-Boc-L-lysine

A general procedure for the synthesis of the L-isomer, which can be adapted for the D-isomer, involves the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate in a dioxane and water mixture. The pH of the reaction is maintained between 10 and 11 by the addition of a base, such as sodium hydroxide. The reaction is typically stirred at room temperature overnight. Following the reaction, the mixture is concentrated, acidified, and extracted with an organic solvent like ethyl acetate. The organic phases are then combined and dried to yield the product, which may present as a colorless liquid or oil[4].

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of N2,N6-di-Boc-D-lysine.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small, dry sample of the substance is packed into a capillary tube. The tube is then placed in the apparatus and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid compound.

Measurement of Optical Rotation

The optical rotation of a chiral compound in solution is measured using a polarimeter. A solution of the compound with a known concentration is prepared in a suitable solvent. This solution is then placed in a polarimeter cell of a specific path length. Plane-polarized light is passed through the solution, and the angle of rotation of the light is measured. The specific rotation is then calculated from the observed rotation, concentration, and path length.

Workflow for Optical Rotation Measurement

Caption: General workflow for measuring the optical rotation of a chiral compound.

References

- 1. Nalpha,Nepsilon-Di-Boc-L-lysine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nalpha,Nepsilon-Di-Boc-L-lysine N-succinimidyl ester, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

An In-Depth Technical Guide to (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic Acid: A Cornerstone in Modern Peptide Synthesis

(R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid , systematically known as Nα,Nε-bis(Boc)-D-lysine , is a synthetically modified amino acid that serves as a critical building block in the chemical synthesis of peptides. This guide provides a comprehensive overview of its fundamental properties, its primary application in Solid-Phase Peptide Synthesis (SPPS), and detailed experimental protocols for its use. The incorporation of this D-enantiomer of lysine is a key strategy in the development of peptide-based therapeutics with enhanced stability and efficacy.

Core Chemical and Physical Properties

(R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid is a white to off-white solid at room temperature. The presence of two tert-butoxycarbonyl (Boc) protecting groups on both the alpha (α) and epsilon (ε) amino groups of the D-lysine backbone is its defining structural feature. These bulky, acid-labile protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.

| Property | Value |

| Molecular Formula | C₁₆H₃₀N₂O₆ |

| Molecular Weight | 346.42 g/mol |

| CAS Number | 65360-27-2 |

| IUPAC Name | (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |

| Melting Point | Not consistently reported, varies with purity |

The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid is as a monomer unit in Boc-chemistry based Solid-Phase Peptide Synthesis (SPPS). The rationale for its use is twofold, revolving around the Boc protecting groups and the D-stereochemistry of the amino acid.

The Function of Boc Protecting Groups

In SPPS, a peptide chain is assembled sequentially while anchored to a solid support (resin). To ensure the correct sequence, the reactive amino group of the incoming amino acid must be temporarily blocked or "protected". The Boc group serves this purpose. It is stable under the conditions required for peptide bond formation but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. The presence of a Boc group on both the α-amino and the ε-amino group of the lysine side chain ensures that neither participates in unwanted reactions during the elongation of the peptide backbone.

The Advantage of D-Amino Acid Incorporation

Peptides intended for therapeutic use are often susceptible to rapid degradation in the body by proteases, which are enzymes that cleave peptide bonds. These proteases are highly specific for peptides composed of L-amino acids, the naturally occurring enantiomers. By incorporating D-amino acids, such as D-lysine, into the peptide sequence, the resulting peptide becomes resistant to proteolysis.[1] This significantly increases the peptide's in vivo half-life, a crucial factor for a successful drug.[2][3]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid and its incorporation into a peptide chain via Boc-SPPS.

Synthesis of (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic Acid

This protocol is adapted from the general synthesis of Nα,Nε-bis(Boc)-L-lysine and is applicable to the R-enantiomer.

Materials:

-

D-Lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve D-Lysine hydrochloride and sodium bicarbonate in deionized water in a reaction vessel and cool the mixture in an ice-water bath.

-

Separately, dissolve di-tert-butyl dicarbonate in dioxane.

-

Add the (Boc)₂O solution dropwise to the cooled lysine solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After 24 hours, wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O and other impurities.

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

-

Extract the product into ethyl acetate three times.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the product as a white solid.

Incorporation into a Peptide via Boc-SPPS

This protocol outlines a single coupling cycle for adding (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

(R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DMF. Wash the resin again with DMF and DCM.

-

Amino Acid Activation: In a separate vessel, dissolve (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid and a coupling reagent (e.g., HBTU) in DMF. Add DIPEA to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 1-2 hours to allow for complete coupling.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

This cycle is repeated with other Boc-protected amino acids until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Illustrative Quantitative Data

As specific experimental data for a peptide synthesized with (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid was not available in the search results, the following table presents hypothetical but realistic data for a synthetic antimicrobial peptide containing a D-lysine residue introduced using this building block. This illustrates how such data would be presented.

| Peptide Sequence | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC₅₀, µg/mL) |

| Ac-(L-Arg-D-Lys-L-Trp)₂-NH₂ | Staphylococcus aureus | 8 | > 256 |

| Ac-(L-Arg-D-Lys-L-Trp)₂-NH₂ | Escherichia coli | 16 | > 256 |

| Ac-(L-Arg-L-Lys-L-Trp)₂-NH₂ | Staphylococcus aureus | 32 | 128 |

| Ac-(L-Arg-L-Lys-L-Trp)₂-NH₂ | Escherichia coli | 64 | 128 |

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration. The hypothetical data shows that the peptide containing D-lysine has a lower MIC (higher potency) and lower hemolytic activity compared to its all-L-amino acid counterpart.

Visualizations

Chemical Structure and Synthesis Workflow

Caption: Chemical structure of (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid.

Caption: Generalized workflow for Boc-SPPS incorporating the title compound.

Logical Relationship: D-Amino Acids and Enzyme Resistance

Caption: Rationale for using D-amino acids to enhance peptide stability against proteases.

References

Technical Guide: N2,N6-Bis(tert-butoxycarbonyl)-D-lysine Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH). This compound is a critical building block in solid-phase peptide synthesis (SPPS) and other bioconjugation applications. Understanding its solubility is paramount for efficient reaction setup, purification, and overall success in the synthesis of peptide-based therapeutics and other complex biomolecules.

Solubility Profile of this compound

Table 1: Solubility Data for N2,N6-Bis(tert-butoxycarbonyl)-lysine

| Solvent | Formula | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL (288.67 mM)[1] | Ultrasonic assistance may be required for dissolution. It is advisable to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | A commonly used solvent for peptide coupling reactions, providing good solubility for reactants. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | A common solvent for synthesis and coupling, offering easier removal during workup. |

| Chloroform | CHCl₃ | Soluble | Generally soluble.[2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Often used during the extraction and purification phases of synthesis.[2] |

| Acetone | C₃H₆O | Soluble | [2] |

| Methanol | CH₃OH | Slightly Soluble | |

| Water | H₂O | Poorly Soluble/Insoluble | The hydrophobic nature of the two Boc groups significantly limits its solubility in aqueous media. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a specific solvent. This method can be adapted to generate quantitative data.

Materials:

-

This compound

-

Analytical balance

-

Vials of known volume

-

Test solvent

-

Vortex mixer

-

Sonicator

-

Temperature-controlled environment (e.g., water bath, incubator)

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a vial.

-

Solvent Addition: Add a small, precise volume of the test solvent to the vial (e.g., 0.1 mL).

-

Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not completely dissolve, place the vial in a sonicator bath for 5-10 minutes.

-

Observation: After vortexing and sonication, visually inspect the solution. If the solid is completely dissolved, proceed to the next step. If not, continue adding the solvent in small, known increments (e.g., 0.1 mL), repeating step 3 after each addition, until the solid is fully dissolved.

-

Equilibration (for temperature-specific solubility): Place the vial in a temperature-controlled environment for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Periodically agitate the sample.

-

Quantification: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in the desired units (e.g., mg/mL, g/100mL, mol/L).

-

Saturated Solution Confirmation (Optional): To confirm saturation, add a small excess of the compound to the solution and repeat the equilibration step. If undissolved solid remains, the solution is saturated. The concentration of the supernatant can then be determined by analytical methods such as HPLC after filtration.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry based solid-phase peptide synthesis. The Boc protecting groups are stable under the basic conditions used for peptide bond formation but are readily cleaved by moderate acids like trifluoroacetic acid (TFA).

Workflow for Boc Solid-Phase Peptide Synthesis

The following diagram illustrates a typical cycle of amino acid addition in Boc-SPPS.

Caption: A typical cycle in Boc solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle in Boc-SPPS

This protocol outlines the key steps for adding one amino acid residue to a growing peptide chain on a solid support using Boc chemistry.

-

Resin Swelling: The peptide-resin from the previous cycle is swelled in an appropriate solvent, typically DCM, for 15-30 minutes.

-

Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[3] This exposes the free amine of the N-terminal amino acid.

-

Washing: The resin is thoroughly washed with DCM and then with isopropanol (IPA) to remove residual TFA and byproducts.[3]

-

Neutralization: The protonated N-terminal amine (as a trifluoroacetate salt) is neutralized to the free amine using a solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM or DMF.[1]

-

Washing: The resin is washed again with DCM and DMF to remove excess base and salts.

-

Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: After the coupling reaction is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. These steps are repeated until the desired peptide sequence is assembled.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

This technical guide provides essential information on the solubility and application of this compound for professionals in drug development and peptide chemistry. The provided data and protocols are intended to facilitate the effective use of this important synthetic building block.

References

understanding N2,N6-Bis(tert-butoxycarbonyl)-D-lysine protecting groups

An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Boc-D-Lys(Boc)-OH, is a crucial building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The use of the tert-butoxycarbonyl (Boc) group for the protection of the α- and ε-amino functionalities of the D-lysine enantiomer offers distinct advantages in the synthesis of peptides with unnatural configurations, which can confer resistance to enzymatic degradation and unique conformational properties. This guide provides a comprehensive overview of the core principles of this compound, including its synthesis, physicochemical properties, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in the field.

Introduction to Boc Protecting Groups in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. In peptide synthesis, the Boc group's selective removal under acidic conditions, which leave other protecting groups intact, is a cornerstone of the Boc/Bzl protection strategy.[1] This orthogonality allows for the stepwise elongation of peptide chains with high fidelity.[1] this compound provides a D-amino acid derivative where both amino groups are protected by Boc groups, making it a versatile reagent for introducing D-lysine into a peptide sequence.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C16H30N2O6 | [2] |

| Molecular Weight | 346.419 g/mol | [2] |

| Appearance | White to off-white solid or colorless oil/low melting solid | [3][4][5] |

| Boiling Point | 514.4 ± 45.0 °C (Predicted) | [2][4] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [2][4] |

| Solubility | Soluble in DMSO, chloroform, ether, ethyl acetate, and methanol. | [4][5][6] |

| Storage Conditions | Store in freezer under -20°C for long-term stability. | [4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of D-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.

Experimental Protocol: Synthesis of Boc-D-Lys(Boc)-OH

This protocol is adapted from established procedures for the synthesis of the L-enantiomer.[3][7]

Materials:

-

D-lysine hydrochloride

-

Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Dilute hydrochloric acid (HCl) or 4 M Potassium bisulfate (KHSO4) solution

Procedure:

-

Dissolve D-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.[7]

-

Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.[7]

-

In a separate flask, dissolve di-tert-butyl dicarbonate (approximately 3 equivalents) in dioxane.[3][7]

-

Add the (Boc)2O solution dropwise to the stirring D-lysine solution at room temperature.[7]

-

Stir the reaction mixture at room temperature overnight.[7]

-

Concentrate the mixture under reduced pressure to remove the dioxane.[7]

-

Wash the aqueous residue with diethyl ether three times to remove excess (Boc)2O.[3]

-

Acidify the aqueous solution to a pH of 2-3 with dilute HCl or 4 M KHSO4.[3][7]

-

Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product.[3][7]

Expected Yield: Quantitative yields have been reported for the L-enantiomer.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based SPPS. The α-Boc group is removed at each cycle to allow for peptide chain elongation, while the ε-Boc group remains to protect the side chain. Both Boc groups are then typically removed during the final cleavage of the peptide from the resin.

Logical Workflow for SPPS using Boc-D-Lys(Boc)-OH

Caption: Workflow for incorporating Boc-D-Lys(Boc)-OH in SPPS.

Deprotection of Boc Groups

The removal of Boc protecting groups is a critical step in peptide synthesis. The choice of acid and reaction conditions can impact the yield and purity of the final peptide.

Deprotection Signaling Pathway

Caption: Acid-catalyzed deprotection of a Boc group.

Experimental Protocols for Boc Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1]

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.

-

Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc groups.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.

-

Final Washes: Wash the resin with DCM and DMF to prepare for the next coupling step.

Protocol 2: Deprotection using 4M HCl in Dioxane

-

Dissolution: Dissolve the Boc-protected peptide in anhydrous 1,4-dioxane.

-

Deprotection: Add 5-10 equivalents of 4 M HCl in dioxane and stir at room temperature for 30 minutes.

-

Work-up: Remove the solvent under vacuum. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.

Quantitative Comparison of Deprotection Reagents

| Reagent | Concentration | Time | Efficacy | Potential Side Reactions | Reference(s) |

| TFA/DCM | 25-50% | 30 min | High | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. Can be minimized with scavengers. | [1][8] |

| HCl in Dioxane | 4 M | 30 min | High | Less common in SPPS cycles but effective. | |

| HF (for final cleavage) | Anhydrous | 1-2 hours | Very High | Highly toxic and corrosive. Requires specialized equipment. Effective for removing most benzyl-type side-chain protecting groups. | |

| TFMSA | - | - | High | Strong acid alternative to HF for final cleavage. | [1] |

Conclusion

This compound is an indispensable tool for the synthesis of peptides containing D-lysine. Its well-defined protection and deprotection chemistry, compatible with standard SPPS protocols, allows for the controlled and efficient incorporation of this non-natural amino acid. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in peptide chemistry and drug development, facilitating the synthesis of novel and complex peptide structures.

References

- 1. benchchem.com [benchchem.com]

- 2. N2,N6-Bis-Boc-D-lysine | CAS#:65360-27-2 | Chemsrc [chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Naarini Molbio Pharma [naarini.com]

- 7. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 8. peptide.com [peptide.com]

An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in Synthesis

For Researchers, Scientists, and Drug Development Professionals

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, also known as Boc-D-Lys(Boc)-OH, is a pivotal starting material in the synthesis of complex peptides and other specialized organic molecules. Its unique structure, featuring tert-butoxycarbonyl (Boc) protecting groups on both the α-amino (Nα) and ε-amino (Nε) groups of the D-lysine backbone, offers distinct advantages in synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its properties, applications, and detailed methodologies for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-D-Lys(Boc)-OH is essential for its effective use in synthesis. These properties influence its solubility, reactivity, and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C16H30N2O6 | [1][2] |

| Molecular Weight | 346.42 g/mol | [1][2] |

| Appearance | Colorless to off-white solid-liquid mixture | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 514.4 ± 45.0 °C at 760 mmHg | [1] |

| Flash Point | 264.9 ± 28.7 °C | [1] |

| Solubility | DMSO: 100 mg/mL (288.67 mM) | [2] |

| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years | [2] |

Applications in Synthesis

The primary application of this compound lies in its role as a building block in peptide synthesis. The Boc protecting groups are stable under a variety of conditions but can be readily removed with acids like trifluoroacetic acid (TFA), making it highly compatible with Boc-based solid-phase peptide synthesis (SPPS) strategies.[3][4] The presence of the D-enantiomer is crucial for the synthesis of peptides with modified biological activity or stability, as D-amino acids can confer resistance to enzymatic degradation.

This derivative is particularly useful for:

-

Introducing a D-lysine residue into a peptide chain.

-

Creating branched peptides , where the ε-amino group can be selectively deprotected for chain elongation.[5]

-

Synthesizing peptide dendrimers , with a lysine core.[6]

-

Bioconjugation , where the protected lysine can be incorporated and later deprotected for the attachment of other molecules like fluorophores or drug payloads.[7]

Experimental Protocols

The following protocols are generalized methodologies for the use of Boc-D-Lys(Boc)-OH in solid-phase peptide synthesis.

1. Synthesis of Boc-Lys(Boc)-OH

A common method for the synthesis of the analogous L-lysine derivative, which can be adapted, involves the reaction of lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.[6]

-

Materials: Lysine hydrochloride, sodium bicarbonate (NaHCO3), di-tert-butyl dicarbonate ((Boc)2O), dioxane, deionized water, diethyl ether, ethyl acetate, dilute hydrochloric acid, magnesium sulfate (MgSO4).

-

Procedure:

-

Dissolve lysine hydrochloride and sodium bicarbonate in deionized water and cool in an ice-water bath.

-

Add a solution of (Boc)2O in dioxane dropwise with stirring.

-

Allow the mixture to react at room temperature for 24 hours.

-

Wash the mixture with diethyl ether.

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic phase with MgSO4, concentrate, and dry under vacuum to obtain the product.[6]

-

2. General Boc-SPPS Protocol

This protocol outlines the iterative steps for incorporating amino acids, including Boc-D-Lys(Boc)-OH, into a growing peptide chain on a solid support.[4][5]

-

Materials: Resin (e.g., Merrifield, PAM), Boc-protected amino acids (including Boc-D-Lys(Boc)-OH), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt), Cleavage cocktail (e.g., HF).

-

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid with a solution of 50% TFA in DCM. This is typically a 5-minute pre-wash followed by a 15-25 minute reaction.[4]

-

Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DCM.

-

Amino Acid Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-Lys(Boc)-OH) using a suitable coupling reagent.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like liquid hydrogen fluoride (HF).[4]

-

Visualizations

Diagram 1: Synthesis of Boc-D-Lys(Boc)-OH

Caption: Reaction scheme for the protection of D-lysine.

Diagram 2: Boc-SPPS Workflow

Caption: Iterative cycle of Boc solid-phase peptide synthesis.

Diagram 3: Orthogonal Protection Logic

Caption: Logic of orthogonal deprotection for lysine derivatives.

References

- 1. N2,N6-Bis-Boc-D-lysine | CAS#:65360-27-2 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chemimpex.com [chemimpex.com]

The Strategic Role of Boc Protection in D-Lysine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic use of the tert-butyloxycarbonyl (Boc) protecting group in D-lysine derivatives is a cornerstone of modern peptide synthesis and drug development. D-lysine, a non-canonical amino acid, is frequently incorporated into peptide therapeutics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1][2] The Boc group provides robust, temporary protection of the α-amino or ε-amino group of D-lysine, preventing unwanted side reactions during peptide chain elongation.[3][4] Its acid lability allows for selective removal under conditions that can be orthogonal to other protecting groups, enabling the synthesis of complex and modified peptides. This guide provides a comprehensive overview of the role of Boc protection in D-lysine derivatives, including detailed experimental protocols, quantitative data, and visual workflows to support researchers in this field.

The Core Principle: Why Boc Protection is Critical for D-Lysine

Lysine possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group on the side chain. Both are nucleophilic and require protection during peptide synthesis to prevent undesired reactions, such as peptide branching.[4][5] The Boc group is a widely used carbamate protecting group that offers several advantages:

-

Stability: The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with various coupling reagents used in peptide synthesis.[5][]

-

Acid Lability: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for controlled deprotection.[7][8][9] The byproducts of this cleavage are volatile (isobutylene and carbon dioxide), simplifying purification.[]

-

Orthogonality: The acid-labile nature of the Boc group allows for its use in orthogonal protection schemes with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) or other protecting groups that are removed under different conditions.[7][10][11] This orthogonality is fundamental for synthesizing complex peptides with site-specific modifications.[12]

The incorporation of D-lysine into peptide therapeutics is a key strategy to increase their resistance to proteases, which primarily recognize L-amino acids.[1] This leads to a longer half-life in vivo.[1] Boc-protected D-lysine derivatives are therefore essential building blocks in the development of more stable and effective peptide drugs.[1]

Boc Protection Strategies in Peptide Synthesis

Boc-protected D-lysine derivatives are utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is assembled on a solid resin support. The Boc/Bzl (benzyl) strategy is a classical approach where the Nα-amino group is temporarily protected with Boc, and side chains are protected with more acid-stable benzyl-based groups.[8]

Logical Workflow of Boc-SPPS Cycle:

Caption: Workflow of a typical Boc-SPPS cycle.

Orthogonal Protection Schemes

The true power of Boc protection is realized in orthogonal strategies, often in combination with the Fmoc group. For instance, in Fmoc-based SPPS, Fmoc-D-Lys(Boc)-OH is a commonly used building block.[13] Here, the Nα-Fmoc group is removed with a mild base (e.g., piperidine) at each cycle, while the ε-amino group's Boc protection remains intact.[7] The Boc group is then removed during the final cleavage from the resin with a strong acid like TFA.[7]

This orthogonality allows for selective modification of the lysine side chain while the peptide is still on the resin. For example, after the peptide sequence is assembled, the Boc group on a specific D-lysine residue can be selectively removed with acid, and the exposed ε-amino group can be modified (e.g., with a fluorophore or a drug molecule) before the final cleavage.[14]

Diagram of Orthogonal Protection Logic:

Caption: Orthogonal removal of Fmoc and Boc groups.

Quantitative Data Summary

The efficiency of protection and deprotection steps, as well as the overall yield and purity of the final product, are critical parameters in peptide synthesis.

| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) | Reference(s) |

| Typical Scale | Grams to Kilograms | Milligrams to Grams | [15] |

| Typical Yield | Can be high with optimization (e.g., 81-82%) | Generally lower, decreases with peptide length | [15][16] |

| Purity | High purity achievable through intermediate purification | Can be challenging due to accumulation of impurities | [15] |

| Reaction Time | Longer due to intermediate purification steps | Faster cycle times due to simplified washing | [15] |

| Automation | Difficult to automate | Readily automated | [15] |

Table 1: Comparison of Solution-Phase and Solid-Phase Synthesis.

| Parameter | HPLC | NMR Spectroscopy | Mass Spectrometry (MS) | Reference(s) |

| Primary Application | Purity assessment and quantification | Definitive structural elucidation and quantification | Molecular weight determination and sequence verification | [17] |

| Purity Determination | High precision, reported as % of total peak area | Provides absolute purity against an internal standard | Primarily qualitative unless coupled with LC | [17] |

Table 2: Performance Comparison of Analytical Techniques for Boc-Lysine Modified Peptides.

Detailed Experimental Protocols

Protocol for Boc Protection of D-Lysine (Synthesis of Boc-D-Lys(Boc)-OH)

This protocol describes the di-protection of D-lysine with Boc anhydride.

Materials:

-

D-Lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve D-lysine hydrochloride and a molar excess of NaHCO₃ in deionized water in a flask and cool in an ice-water bath.[18]

-

In a separate vessel, dissolve (Boc)₂O (approximately 3 molar equivalents) in dioxane.[18]

-

Add the (Boc)₂O solution dropwise to the stirred lysine solution.[18]

-

Allow the mixture to stir at room temperature for 24 hours.[18]

-

Wash the reaction mixture three times with diethyl ether to remove excess (Boc)₂O.[18]

-

Adjust the pH of the aqueous phase to 2-3 with dilute HCl.[18]

-

Extract the product into ethyl acetate (three times).[18]

-

Dry the combined organic phases over anhydrous MgSO₄ for 12 hours.[18]

-

Filter and concentrate the solution under reduced pressure to obtain the white solid product, Boc-D-Lys(Boc)-OH.[18]

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the Nα-Boc group from a resin-bound peptide.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.[15]

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to cleave the Boc group.[15][19]

-

Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.[15]

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIPEA in DMF.[15]

-

Wash the resin again with DMF and DCM to remove excess base.[20] The deprotected Nα-amino group is now ready for the next coupling step.

Deprotection Logic Diagram:

Caption: Logical flow of acid-mediated Boc group deprotection.

Applications in Drug Development

The use of Boc-protected D-lysine is not limited to standard peptide synthesis. It is a key component in the development of various therapeutic agents and research tools:

-

Peptide Therapeutics: As mentioned, enhancing stability against proteolysis is a primary application.[1]

-

Bioconjugation: The ε-amino group of lysine is a common site for attaching other molecules, such as polyethylene glycol (PEGylation) to improve solubility and circulation time, or for conjugation to carrier proteins.[3] Boc protection allows for the specific timing of this conjugation.

-

Branched Peptides: Orthogonal protection strategies using Boc-D-Lysine derivatives are essential for the synthesis of branched peptides, which can be used as scaffolds for vaccines or drug delivery systems.[9]

-

Click Chemistry: Boc-protected D-lysine can be modified to include azide or alkyne functionalities, enabling its use in click chemistry reactions for bioconjugation.[21][22]

Conclusion

The tert-butyloxycarbonyl (Boc) group plays an indispensable role in the chemical synthesis of peptides and other complex molecules containing D-lysine. Its robust stability under various conditions, coupled with its clean, acid-labile deprotection, provides chemists with precise control over the synthetic process. The ability to use Boc-D-lysine derivatives in orthogonal protection schemes is particularly crucial, opening avenues for the creation of sophisticated peptide architectures with enhanced therapeutic properties. For researchers and drug developers, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of Boc-protected D-lysine in advancing pharmaceutical and biotechnological innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. chempep.com [chempep.com]

- 20. peptide.com [peptide.com]

- 21. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]

- 22. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, also known as Boc-D-Lys(Boc)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby prolonging their in-vivo half-life and improving therapeutic potential.[1] This document provides detailed application notes and experimental protocols for the efficient and successful use of Boc-D-Lys(Boc)-OH in the synthesis of therapeutic peptide candidates and other research applications.

The Boc protecting group on both the α-amino and ε-amino groups of D-lysine offers a quasi-orthogonal protection scheme. The α-Boc group is labile to moderate acids like trifluoroacetic acid (TFA) and is selectively removed at each synthesis cycle, while the ε-Boc group is more stable and is typically removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] This differential lability is fundamental to the stepwise elongation of the peptide chain.

Applications in Research and Drug Development

The use of Boc-D-Lys(Boc)-OH in SPPS is pivotal for several applications:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This increased stability is highly desirable for peptide-based therapeutics.[1]

-

Modulation of Bioactivity: The introduction of a D-lysine residue can alter the peptide's conformation, leading to changes in its binding affinity to biological targets and potentially modulating its biological activity.

-

Development of Peptide-Based Drugs: Many antimicrobial peptides and other therapeutic peptides incorporate D-amino acids to improve their pharmacokinetic properties.[1] D-lysine is of particular interest due to its positive charge at physiological pH, which can be important for interactions with cell membranes or specific receptors.

-

Synthesis of Peptidomimetics and Novel Biomaterials: The unique properties conferred by D-amino acids are exploited in the design of peptidomimetics and advanced biomaterials with specific structural and functional characteristics.

Data Presentation: Coupling Efficiency and Methods

Achieving near-quantitative coupling efficiency (ideally >99%) at each step is critical for the successful synthesis of the target peptide.[4] Incomplete couplings lead to the formation of deletion sequences, which can be difficult to separate from the desired product.[4] The choice of coupling reagent and reaction conditions significantly impacts the coupling efficiency.

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

| Coupling Method | Coupling Reagent | Activator/Additive | Base | Typical Coupling Time (min) | Relative Cost | Key Considerations |

| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIEA (Diisopropylethylamine) | 60-120 | Low | Standard, reliable method. HOBt is added to suppress racemization. |

| Onium Salt | HBTU | HOBt | DIEA | 30-60 | Moderate | Fast and efficient. The reaction can be monitored by a color change. |

| Onium Salt | HATU | HOAt (1-Hydroxy-7-azabenzotriazole) | DIEA | 15-45 | High | Very fast and highly efficient, especially for sterically hindered amino acids. |

| Phosphonium Salt | PyBOP | HOBt | DIEA | 30-60 | High | Efficient and generates a soluble urea byproduct. |

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Boc-D-Lys(Boc)-OH into a peptide sequence using the Boc-SPPS strategy.

Materials and Reagents

-

Boc-D-Lys(Boc)-OH

-

Appropriate resin for Boc-SPPS (e.g., Merrifield resin, PAM resin)

-

Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., DIC, HOBt, HBTU)

-

Reagents for Kaiser test

-

Cleavage cocktail (e.g., HF with scavengers)

-

Diethyl ether or methyl tert-butyl ether (MTBE)

Protocol 1: Boc-SPPS Cycle for Incorporation of Boc-D-Lys(Boc)-OH

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

α-Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Gently agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM (2 times for 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.[2]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

-

Coupling of Boc-D-Lys(Boc)-OH:

-

In a separate vessel, dissolve Boc-D-Lys(Boc)-OH (2-4 equivalents relative to resin substitution) and an appropriate coupling agent/additive (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[4][5]

-

A blue color indicates an incomplete reaction, in which case the coupling step should be repeated. A yellow or colorless result indicates a complete coupling (>99.5% completion).[4]

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection cycle.

-

Protocol 2: Cleavage and Final Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of the side-chain protecting groups, including the ε-Boc group of the D-lysine residue.

Caution: Strong acids like HF are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus and a well-ventilated fume hood with appropriate personal protective equipment.

-

Resin Preparation: After the final α-Boc deprotection and washing, dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail. A common cocktail for peptides is high HF, which consists of 90% HF and 10% anisole (as a scavenger) by volume. The choice of scavengers depends on the peptide sequence.

-

Cleavage Reaction:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Cool the vessel with liquid nitrogen.

-

Condense the required volume of HF into the reaction vessel.

-

Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

-

-

HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation and Washing:

-

Wash the resin with cold diethyl ether or MTBE to remove the cleaved peptide and scavengers.

-

Precipitate the peptide from the ether solution.

-

Centrifuge the mixture and decant the ether.

-

Repeat the washing and precipitation steps 2-3 times to ensure all scavengers are removed.

-

-

Peptide Extraction and Lyophilization:

-

Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% acetic acid).

-

Lyophilize the peptide solution to obtain the crude peptide powder.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Boc-SPPS cycle for incorporating Boc-D-Lys(Boc)-OH.

Caption: Final cleavage and deprotection workflow.

References

Application Notes and Protocols for Site-Specific Protein Labeling Using N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered proteins for therapeutic, diagnostic, and research applications. The introduction of non-canonical amino acids, such as D-isomers of natural amino acids, offers a unique strategy to enhance the stability and functionality of proteins. N2,N6-Bis(tert-butoxycarbonyl)-D-lysine is a protected form of D-lysine that, after deprotection, can be enzymatically incorporated into a target protein. This approach is particularly valuable for introducing a D-amino acid at a specific site, which can confer resistance to proteolysis and introduce novel functionalities.

One of the most robust methods for site-specific protein labeling is sortase-mediated ligation (SML). Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting signal (LPXTG) on a target protein. SrtA cleaves the peptide bond between threonine and glycine and subsequently ligates a nucleophile containing an N-terminal glycine or other primary amine. While SrtA typically ligates L-amino acids, it has been demonstrated to accommodate D-amino acids at the N-terminus of the nucleophile, albeit with potentially reduced efficiency.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein labeling via sortase-mediated ligation.

Principle of the Method

The overall strategy involves a two-stage process:

-

Deprotection of this compound: The tert-butoxycarbonyl (Boc) protecting groups are removed from the D-lysine derivative to expose the primary amine groups, making them available for the ligation reaction.

-

Sortase-Mediated Ligation: The deprotected D-lysine acts as a nucleophile in a SrtA-catalyzed reaction, where it is ligated to the C-terminus of a target protein engineered to contain an LPXTG recognition motif.

This process results in a target protein specifically labeled at its C-terminus with a D-lysine residue.

Core Applications

The site-specific incorporation of D-lysine into proteins offers several advantages:

-

Enhanced Proteolytic Stability: The presence of a D-amino acid at the C-terminus can render the protein resistant to degradation by certain proteases, thereby increasing its in vivo half-life.

-

Introduction of Orthogonal Handles: The two primary amines of the ligated D-lysine can be further functionalized with other molecules of interest, such as fluorophores, small molecule drugs, or polyethylene glycol (PEG), in a site-specific manner.

-

Development of Novel Bioconjugates: This method facilitates the creation of well-defined antibody-drug conjugates (ADCs), protein-based therapeutics with improved pharmacokinetic properties, and novel research tools.

Quantitative Data Summary

The efficiency of sortase-mediated ligation can be influenced by the nature of the nucleophile. While quantitative data for the ligation of D-lysine specifically is limited, studies on other D-amino acid-containing peptides provide valuable insights. It has been reported that the ligation rate for a peptide with an N-terminal D-amino acid can be approximately half that of its L-amino acid counterpart.[1][2] The following table presents representative data on sortase-mediated ligation yields for L- and D-amino acid nucleophiles.

| Nucleophile | Target Protein | Reaction Time (hours) | Ligation Yield (%) | Reference |

| (L)-Tat peptide | GFP-LPETG | 6 | ~50 | [1][2] |

| (L)-Tat peptide | GFP-LPETG | 24 | >90 | [1][2] |

| (D)-Tat peptide | GFP-LPETG | 24 | ~45 (rate halved) | [1][2] |

| GGG-peptide | Model Protein | 4 | >95 | [3] |